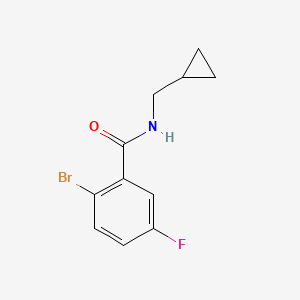

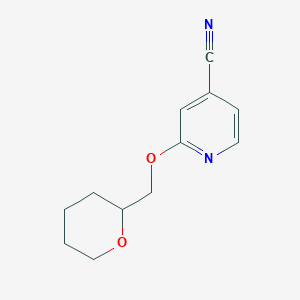

![molecular formula C11H16N4 B3072640 3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine CAS No. 1016815-84-1](/img/structure/B3072640.png)

3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

Overview

Description

“3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Scientific Research Applications

Synthesis and Characterization

- 3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine is used in the synthesis of various heterocyclic compounds. It is integral in the formation of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines via cyanoacetylation reactions, followed by subsequent cyclization of cyanoacetamides (Ibrahim et al., 2011).

- The structural and spectroscopic properties of triazolopyridine derivatives, including this compound, have been studied. These compounds exhibit distinct FTIR, FT-Raman spectra, and X-ray diffraction patterns, indicating their unique molecular structures (Dymińska et al., 2022).

Application in Organic Light-Emitting Diodes

- Derivatives of this compound, such as TPATP and TPAPTP, are used in the creation of red phosphorescent organic light-emitting diodes (PhOLEDs). These materials enhance both electron and hole transport, contributing to high efficiency and performance in OLEDs (Kang et al., 2017).

Herbicidal Activity

- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants of this compound, have shown significant herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates its potential use in agricultural applications (Moran, 2003).

Antimicrobial Properties

- Compounds synthesized from this compound have demonstrated potent antimicrobial properties. This includes efficacy against various bacterial and fungal strains, suggesting potential in developing new antimicrobial agents (Prakash et al., 2011).

Future Directions

Triazole compounds have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on exploring the potential of “3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine” in various biological applications, as well as further investigating its synthesis, properties, and mechanism of action.

Mechanism of Action

Target of Action

Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Mode of Action

Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors , potentially altering their function and leading to various biological effects.

Biochemical Pathways

Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetic properties of the compound .

Result of Action

Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors

Cellular Effects

Similar compounds have been shown to exhibit antiproliferative activities against certain cancer cell lines . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation

properties

IUPAC Name |

3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGMMMPXMVMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NN=C2N1C=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

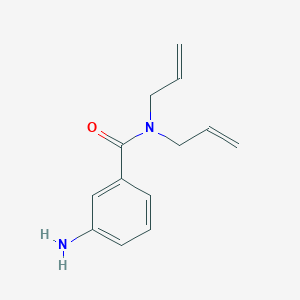

![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)

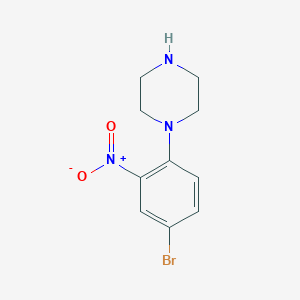

![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)

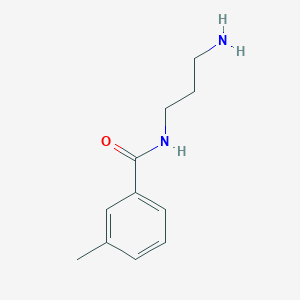

![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)

![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)

![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)